molecular formula C8H10O2S B1274757 5-Propylthiophene-3-carboxylic acid CAS No. 883546-51-8

5-Propylthiophene-3-carboxylic acid

Cat. No. B1274757
CAS RN: 883546-51-8
M. Wt: 170.23 g/mol
InChI Key: GWLJQYJHQHGTJW-UHFFFAOYSA-N
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Description

5-Propylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C8H10O2S and a molecular weight of 170.23 . It is used in proteomics research .


Molecular Structure Analysis

The linear formula of 5-Propylthiophene-3-carboxylic acid is C8H10O2S . For a detailed molecular structure, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

Thiophene and its derivatives, including 5-Propylthiophene-3-carboxylic acid, can undergo various types of reactions. These include electrophilic, nucleophilic, and radical reactions leading to substitution on a thiophene ring . The oxidation reactions of thiophene initiated by hydroperoxyl radical have also been studied .

Scientific Research Applications

Proteomics Research

5-Propylthiophene-3-carboxylic acid: is utilized in proteomics research due to its molecular properties. It serves as a building block in the synthesis of complex molecules used in protein characterization and interaction studies . Its role in proteomics extends to the study of post-translational modifications and the identification of proteins in disease states.

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives, including 5-Propylthiophene-3-carboxylic acid , are known for their therapeutic properties. They are investigated for their potential in treating various diseases, including cancers, inflammations, and as antibacterial agents . The compound’s structure allows for the synthesis of novel molecules with significant pharmacological activity.

Materials Science

5-Propylthiophene-3-carboxylic acid: finds applications in materials science, particularly in the synthesis of conjugated polymers for electronic and optoelectronic applications . Its molecular structure is conducive to creating materials with desirable electronic properties, such as high conductivity and chemosensitivity.

Environmental Science

Carboxylic acids, including 5-Propylthiophene-3-carboxylic acid , are studied for their environmental impact. They are part of research into acid rain and air pollution, where their behavior and effects on ecosystems are analyzed . Understanding their role helps in developing strategies to mitigate environmental damage.

Analytical Chemistry

In analytical chemistry, 5-Propylthiophene-3-carboxylic acid is used for its reactivity and stability under various conditions. It aids in the development of analytical methods for the detection and quantification of chemical species . Its consistent behavior makes it a valuable standard in chromatographic and spectrometric analyses.

Biochemistry

The compound is also relevant in biochemistry, where it’s involved in the study of metabolic pathways and enzyme reactions . Its presence in various biochemical compounds makes it a subject of interest in understanding cellular processes and the development of biochemical assays.

Pharmacology

In pharmacology, 5-Propylthiophene-3-carboxylic acid is part of research into drug development and the understanding of drug-receptor interactions . Its structural features allow for the exploration of new therapeutic agents and the enhancement of drug efficacy and safety profiles.

Cosmetics and Personal Care

Lastly, carboxylic acids, including 5-Propylthiophene-3-carboxylic acid , are ingredients in cosmetic products due to their properties that benefit skin health . They are explored for their potential in skincare formulations, contributing to anti-aging, moisturizing, and protective products.

Safety and Hazards

The safety and hazards associated with 5-Propylthiophene-3-carboxylic acid are not explicitly mentioned in the available resources . For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

properties

IUPAC Name

5-propylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-2-3-7-4-6(5-11-7)8(9)10/h4-5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLJQYJHQHGTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391060
Record name 5-propylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propylthiophene-3-carboxylic acid

CAS RN

883546-51-8
Record name 5-propylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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